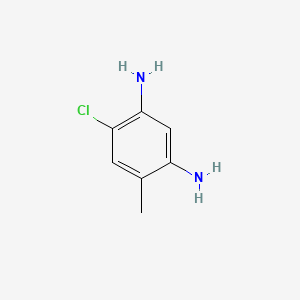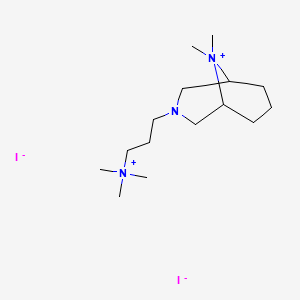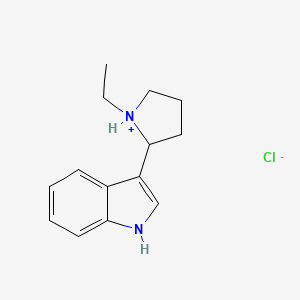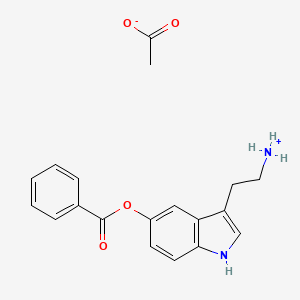
3-(2-Aminoethyl)indol-5-ol benzoate monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)indol-5-ol benzoate monoacetate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as medicine, chemistry, and biology. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)indol-5-ol benzoate monoacetate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the aminoethyl group and the benzoate ester. The final step involves the acetylation to form the monoacetate.
Preparation of Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.
Formation of Benzoate Ester: The benzoate ester is formed by reacting the aminoethylindole with benzoyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to form the monoacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)indol-5-ol benzoate monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
3-(2-Aminoethyl)indol-5-ol benzoate monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in biological systems, particularly in neurotransmission and signal transduction.
Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin receptor modulator.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 3-(2-Aminoethyl)indol-5-ol benzoate monoacetate involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include signal transduction cascades that affect neurotransmitter release and neuronal communication.
類似化合物との比較
3-(2-Aminoethyl)indol-5-ol benzoate monoacetate can be compared with other indole derivatives, such as serotonin (5-hydroxytryptamine) and tryptamine. While all these compounds share the indole core, this compound is unique due to the presence of the benzoate ester and monoacetate groups, which confer distinct chemical and biological properties.
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter involved in mood regulation.
Tryptamine: A precursor to various neurotransmitters and psychoactive compounds.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
18518-64-4 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-(5-benzoyloxy-1H-indol-3-yl)ethylazanium;acetate |
InChI |
InChI=1S/C17H16N2O2.C2H4O2/c18-9-8-13-11-19-16-7-6-14(10-15(13)16)21-17(20)12-4-2-1-3-5-12;1-2(3)4/h1-7,10-11,19H,8-9,18H2;1H3,(H,3,4) |
InChIキー |
IIYMAGWQTKMPCY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)NC=C3CC[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)

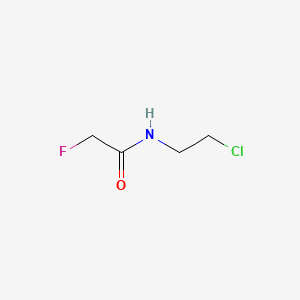

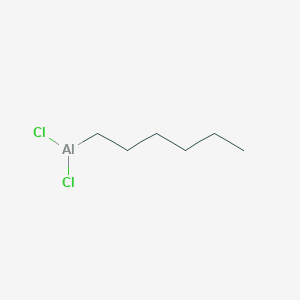
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

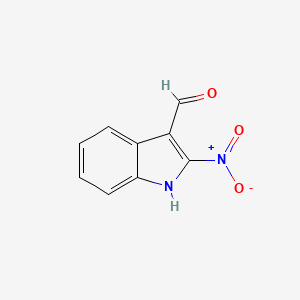
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
